Methyl 11-(trichlorosilyl)undecanoate

Descripción general

Descripción

Methyl 11-(trichlorosilyl)undecanoate is an organosilicon compound with the molecular formula C12H23Cl3O2Si. It is characterized by the presence of a trichlorosilyl group attached to an undecanoate ester. This compound is known for its reactivity and versatility in various chemical applications, particularly in the field of surface modification and coupling agents .

Mecanismo De Acción

Target of Action

Methyl 11-(trichlorosilyl)undecanoate, also known as METHYL(11-TRICHLOROSILYL)UNDECANOATE , is primarily used as a chemical intermediate . The primary targets of this compound are biomolecules with amine or aminooxy functions .

Mode of Action

The compound interacts with its targets through its carbonyl function . This allows it to react with amine or aminooxy functions on biomolecules to form imine or oxime ligations .

Biochemical Pathways

Its ability to form imine or oxime ligations suggests that it may play a role inmodifying biomolecules and potentially influencing their function .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific biomolecules it interacts with. By forming imine or oxime ligations, it could potentially alter the structure and function of these biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of biomolecules with amine or aminooxy functions would be necessary for the compound to exert its action . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially impact its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(trichlorosilyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with trichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 11-(trichlorosilyl)undecanoate undergoes various types of chemical reactions, including:

Hydrolysis: The trichlorosilyl group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Condensation: Catalysts such as acids or bases to facilitate siloxane bond formation.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Silanols and hydrochloric acid.

Condensation: Siloxanes.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 11-(trichlorosilyl)undecanoate has a wide range of applications in scientific research:

Surface Modification: Used as a coupling agent to modify surfaces of materials, enhancing their compatibility with other substances.

Bioconjugation: Reacts with biomolecules to form stable linkages, useful in the development of biosensors and diagnostic tools.

Polymer Chemistry: Employed in the synthesis of functional polymer brushes for advanced material applications.

Lubricant Additives: Acts as an antiwear and extreme pressure additive in lubricants.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 10-(trichlorosilyl)decanoate

- Methyl 12-(trichlorosilyl)dodecanoate

- Methyl 11-(dichlorosilyl)undecanoate

Uniqueness

Methyl 11-(trichlorosilyl)undecanoate is unique due to its specific chain length and the presence of the trichlorosilyl group, which provides high reactivity and versatility in various chemical applications. Its ability to form stable siloxane bonds and participate in nucleophilic substitution reactions makes it a valuable compound in surface modification and bioconjugation .

Actividad Biológica

Methyl 11-(trichlorosilyl)undecanoate is a silane compound that has garnered attention in various fields, including materials science and biochemistry, due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

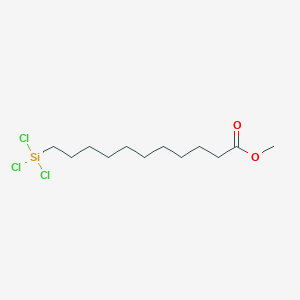

This compound can be represented by the following chemical structure:

This compound features a long hydrocarbon chain, which is characteristic of fatty acids, combined with a trichlorosilyl group that enhances its reactivity and potential for surface modification.

The biological activity of this compound largely stems from its ability to modify surfaces and interact with biomolecules. The trichlorosilyl group allows for covalent bonding to hydroxylated surfaces, facilitating the attachment of various biomolecules. This property is particularly useful in biomedical applications such as drug delivery systems and biosensors.

Case Studies

- Surface Modification for Biomolecule Attachment

- Biocompatibility Assessment

- Controlled Release Systems

Data Table: Biological Activity Summary

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of undecanoic acid with trichlorosilane under controlled conditions. Characterization methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy have confirmed the successful formation of this compound and its functional groups .

Stability and Reactivity

Studies have shown that this compound exhibits stability under various environmental conditions, making it suitable for long-term applications in biological settings. The reactivity of the trichlorosilyl group allows for further modifications, enabling researchers to tailor its properties for specific applications .

Propiedades

IUPAC Name |

methyl 11-trichlorosilylundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Cl3O2Si/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-18(13,14)15/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABHMIZOYNTSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.